tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate
Description
Properties
Molecular Formula |
C15H20INO2 |
|---|---|
Molecular Weight |
373.23 g/mol |
IUPAC Name |
tert-butyl N-[1-(4-iodophenyl)cyclobutyl]carbamate |
InChI |
InChI=1S/C15H20INO2/c1-14(2,3)19-13(18)17-15(9-4-10-15)11-5-7-12(16)8-6-11/h5-8H,4,9-10H2,1-3H3,(H,17,18) |
InChI Key |
LLRKTEUEVFKBOK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1(CCC1)C2=CC=C(C=C2)I |
Origin of Product |
United States |
Preparation Methods
Detailed Preparation Methods
Base-Mediated Intramolecular Decarboxylative Synthesis
A general and effective method for synthesizing alkylamines, including carbamate derivatives, is the base-mediated intramolecular decarboxylation of alkanoyloxycarbamates. This method has been employed to prepare various tert-butyl carbamate derivatives with aryl substituents, including cyclobutyl derivatives.
Procedure Summary
- Starting from an alkanoyloxycarbamate precursor, the reaction is performed under basic conditions.
- The base promotes decarboxylation and intramolecular coupling, forming the cyclobutylcarbamate framework.
- The reaction typically uses tert-butyl carbamate as the nitrogen source, which provides the tert-butyl protecting group.
- Reaction solvents such as toluene or ethyl acetate are used.
- Temperature control is critical, often performed at room temperature or slightly elevated temperatures.
- Purification is achieved by column chromatography using hexane/ethyl acetate mixtures.
Representative Example
| Compound | Yield (%) | Physical State | Rf (Hexane/EtOAc 20:1) | 1H NMR (400 MHz, CDCl3) Summary | 13C NMR (101 MHz, CDCl3) Summary |
|---|---|---|---|---|---|
| tert-Butyl Cyclobutylcarbamate | 68 | White solid | 0.39 | δ 4.70 (s, 1H), 4.10–4.08 (m, 1H), 2.29–2.27 (m, 2H), 1.41 (s, 9H) | δ 154.8, 79.0, 45.7, 31.5, 28.4, 14.7 |
| tert-Butyl (4-Phenylbutyl)carbamate | 70–81 | Solid/Oil | 0.39–0.43 | Aromatic protons δ 7.27–7.38, tert-butyl singlet δ 1.44 (s, 9H) | δ 155.9, 142.1, 128.3, 79.0, 40.4, 28.5 |
Note: The 4-iodophenyl substituted cyclobutylcarbamate is a close analogue and can be synthesized by adapting this method with an iodinated aryl precursor.
Synthesis via Halogenated Intermediates and Cross-Coupling
Another approach involves preparing a halogenated cyclobutylcarbamate intermediate, followed by palladium-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig coupling) to introduce the 4-iodophenyl substituent.
Key Steps
- Preparation of a brominated or iodinated cyclobutylcarbamate intermediate.
- Use of palladium catalysts with appropriate ligands under inert atmosphere.
- Coupling with 4-iodophenylboronic acid or 4-iodoaniline derivatives.
- Reaction typically carried out in toluene or dioxane solvents.
- Reaction temperatures range from room temperature to 80 °C.
- Purification by filtration and chromatography.
This method is supported by procedures involving bromonitromethane addition to imines and subsequent transformations, as described in detailed synthetic protocols.
Protection and Deprotection Strategies
The tert-butyl carbamate group is introduced and manipulated using standard carbamate chemistry:
- Protection of amines with di-tert-butyl dicarbonate ((Boc)2O) in the presence of bases like triethylamine.
- Use of tert-butyl hydroxycarbamate as a starting material.
- Silyl protection (e.g., tert-butyldimethylsilyl) can be used as intermediates before final carbamate formation.
- Deprotection using acidic conditions (e.g., HF/CH3CN) to remove silyl groups if necessary.
Representative Data Table for Preparation Conditions
| Step | Reagents/Conditions | Solvent | Temperature | Time | Yield (%) | Notes |
|---|---|---|---|---|---|---|
| Formation of mixed acid anhydride | N-BOC-D-Serine + isobutyl chlorocarbonate + NMM | Ethyl acetate | 0 °C to RT | 1–2 hours | - | Acid binding agent N-methylmorpholine used |
| Condensation with benzylamine | Mixed anhydride + benzene methanamine | Ethyl acetate | Room temperature | Several hours | - | Forms key carbamate intermediate |
| Base-mediated decarboxylation | Alkanoyloxycarbamate + base (e.g., KOH) | Toluene | RT to 80 °C | 12–24 hours | 68–90 | Intramolecular decarboxylative coupling |
| Cross-coupling reaction | Halogenated intermediate + 4-iodophenylboronic acid + Pd catalyst | Toluene/dioxane | 25–80 °C | 12–24 hours | 70–85 | Pd-catalyzed C–C bond formation |
| Purification | Column chromatography (hexane/ethyl acetate mixtures) | - | - | - | - | Typical solvent ratio 20:1 to 5:1 |
Research Findings and Analytical Characterization
NMR Spectroscopy:
The 1H NMR spectra typically show a singlet around δ 1.4–1.5 ppm corresponding to the nine protons of the tert-butyl group. Aromatic protons of the 4-iodophenyl group appear in the δ 7.0–7.8 ppm range. Cyclobutyl ring protons resonate between δ 1.5–4.5 ppm depending on substitution.13C NMR Spectroscopy:
Characteristic carbamate carbonyl carbons appear near δ 154–156 ppm. The tert-butyl quaternary carbon is around δ 79–81 ppm. Aromatic carbons of the iodophenyl group show signals between δ 120–140 ppm.Mass Spectrometry:
High-resolution mass spectrometry (HRMS) confirms molecular weights consistent with the iodinated carbamate structure, with M+H peaks matching calculated values.Yields and Purity: Yields range from moderate to high (68–90%) depending on the method and purification. Purity is typically confirmed by chromatographic Rf values and spectral data.
Chemical Reactions Analysis
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom in the iodophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Scientific Research Applications
Synthetic Applications
1. Intermediate for Drug Synthesis
Tert-butyl 1-(4-iodophenyl)cyclobutylcarbamate serves as a synthetic intermediate in the preparation of various pharmaceutical agents. Its derivatives are particularly noted for their role in synthesizing compounds with anticonvulsant properties, such as lacosamide. The compound's structure allows for modifications that enhance pharmacological activity while maintaining stability during synthesis .
2. Methodological Innovations
Recent studies have demonstrated novel synthetic routes involving this compound. For instance, it has been utilized in phase-transfer catalysis reactions, which improve yield and reduce by-products during drug synthesis processes. This method enhances the efficiency of producing complex molecules needed for pharmaceutical development .
Biological Applications
1. Anticonvulsant Activity
Research indicates that derivatives of this compound exhibit anticonvulsant activity. These compounds are being investigated for their potential use in treating epilepsy and other neurological disorders. The presence of the iodophenyl group is believed to contribute to the modulation of neuronal excitability .
2. Antitumor Properties
Emerging studies suggest that some derivatives may also possess antitumor activity. The structural characteristics of this compound allow for interactions with biological targets involved in cancer progression, making it a candidate for further exploration in oncology .
Case Study 1: Synthesis and Characterization
A recent case study focused on synthesizing this compound through a multi-step process involving selective iodination and cyclization reactions. The study reported high yields (over 90%) and characterized the compound using NMR and mass spectrometry techniques, confirming its structure and purity.
Case Study 2: Pharmacological Evaluation
In another study, researchers evaluated the anticonvulsant effects of derivatives synthesized from this compound using animal models. The results indicated significant reductions in seizure frequency compared to control groups, highlighting its potential as a therapeutic agent.
Mechanism of Action
The mechanism of action of tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use .
Comparison with Similar Compounds
Substituent Variations on the Phenyl Ring
The electronic and steric properties of substituents on the phenyl ring significantly alter the compound’s reactivity and physicochemical behavior. Key analogs include:
*Calculated from molecular formula (C: 12.01, H: 1.01, I: 126.90, N: 14.01, O: 16.00).
Key Findings :
- Iodine vs. Nitro: The iodine substituent increases molecular weight by ~37% compared to the nitro analog, impacting solubility (iodo derivatives are typically less polar). The nitro group’s electron-withdrawing nature may accelerate carbamate hydrolysis relative to the iodo or amino analogs .
- Amino Group: The amino derivative (QA-9721) exhibits enhanced nucleophilicity at the phenyl ring, enabling electrophilic substitutions or diazotization reactions .
Variations in Cycloalkane Ring Size
Replacing the cyclobutane ring with cyclopentane alters steric and electronic properties:
Key Findings :
- Cyclopentane vs. Cyclobutane: The cyclopentane analog () shows a 7.8% lower molecular weight due to the absence of a nitrogen atom and the presence of an ester group.
- NMR Data : The cyclopentane derivative’s ¹H-NMR (CDCl₃) exhibits upfield shifts for aromatic protons (δ 7.10–7.61) compared to cyclobutane analogs, reflecting reduced ring strain and electronic effects .
Backbone Modifications
Structural analogs with alternative backbones demonstrate divergent reactivity:
Key Findings :
- Cyano Group: The cyano-substituted analog () exhibits higher polarity, improving aqueous solubility compared to the parent compound.
- Piperazine Derivatives : Compounds like QC-4103 () leverage piperazine’s basicity for pH-dependent reactivity, useful in drug discovery .
Biological Activity
tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate is a synthetic organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a tert-butyl group, a cyclobutyl ring, and an iodophenyl moiety, which are believed to contribute to its pharmacological properties. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potentials, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
- Molecular Formula : C₁₁H₁₄INO₂
- Molecular Weight : Approximately 319.14 g/mol
- CAS Number : 159217-89-7
The structural representation of this compound is crucial for understanding its interactions with biological targets. The presence of the iodophenyl group enhances its lipophilicity and potential binding affinity to various receptors.
The biological activity of this compound is primarily linked to its interaction with specific biological targets, particularly in the context of cancer therapeutics. Studies have indicated that compounds with similar structures often exhibit significant pharmacological properties such as:
- Inhibition of Vascular Endothelial Growth Factor Receptor 3 (VEGFR3) : VEGFR3 plays a critical role in lymphangiogenesis and tumor metastasis. Inhibition of this receptor can suppress lymphatic-mediated metastasis, making it a target for cancer treatment .
- Binding Affinity Studies : Interaction studies reveal that the compound exhibits a notable binding affinity to various biological targets, which is essential for elucidating its mechanism of action and potential side effects.
Comparative Analysis with Similar Compounds
A comparative analysis highlights the unique features of this compound against structurally similar compounds:
| Compound Name | Key Features | Similarity Index |
|---|---|---|
| tert-Butyl (1-(4-bromophenyl)cyclobutyl)carbamate | Contains bromine instead of iodine | 0.85 |
| tert-Butyl (1-(4-methylphenyl)cyclobutyl)carbamate | Methyl substitution on phenyl ring | 0.80 |
| tert-Butyl (1-(3-nitrophenyl)cyclobutyl)carbamate | Nitro group on phenyl ring | 0.82 |
| tert-Butyl (1-(4-fluorophenyl)cyclobutyl)carbamate | Fluorine substitution on phenyl ring | 0.81 |
This table illustrates that while these compounds share structural similarities, the unique combination of functional groups in this compound may confer distinct biological activities and applications.
Case Studies and Research Findings
Several case studies have investigated the pharmacological effects and therapeutic potentials of this compound:
- Anti-Cancer Activity : Research indicates that compounds targeting VEGFR3 can significantly inhibit tumor growth and metastasis in various cancer models. The inhibition of lymphangiogenesis through VEGFR3 suppression has been linked to improved outcomes in cancer therapies .
- Lipophilicity and Metabolic Stability : The incorporation of the tert-butyl group often enhances lipophilicity but may also lead to decreased metabolic stability. Understanding these physicochemical properties is critical for optimizing drug design .
- Therapeutic Strategies : Inhibition of VEGFR3 has shown promise not only in oncology but also in treating chronic inflammatory diseases where lymphangiogenesis plays a role .
Q & A
Q. What are the optimal synthetic routes for preparing tert-Butyl 1-(4-iodophenyl)cyclobutylcarbamate, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves multi-step protocols, such as cyclobutane ring formation followed by iodination and carbamate coupling. Key steps include:
- Cyclobutyl Intermediate : Reacting 4-iodophenyl precursors with cyclopropane derivatives under palladium-catalyzed cross-coupling conditions (e.g., Suzuki-Miyaura) .
- Carbamate Protection : Introducing the tert-butyl carbamate group via reaction with Boc anhydride (di-tert-butyl dicarbonate) in the presence of a base like DMAP or triethylamine .
- Optimization : Yields improve with controlled temperature (0–25°C), anhydrous solvents (THF or DCM), and inert atmospheres (N₂/Ar). Monitor reaction progress via TLC or LC-MS .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key signals should researchers prioritize?
Methodological Answer:
- ¹H/¹³C NMR : Focus on the tert-butyl singlet (~1.3 ppm, 9H) and cyclobutyl protons (2.5–3.5 ppm, split into multiplets). The 4-iodophenyl group shows aromatic protons as doublets (7.2–7.8 ppm, J = 8 Hz) .
- IR Spectroscopy : Confirm carbamate C=O stretch (~1700 cm⁻¹) and N-H stretch (~3300 cm⁻¹) .
- Mass Spectrometry : Use HRMS (ESI+) to verify the molecular ion [M+H]⁺ and isotopic pattern from iodine (m/z 127) .
Q. How does the iodine substituent influence the compound’s reactivity in cross-coupling reactions compared to bromine or chlorine analogs?
Methodological Answer: The 4-iodophenyl group enhances oxidative addition in Pd-catalyzed reactions due to iodine’s lower electronegativity and larger atomic radius, enabling faster transmetalation. However, it may reduce stability under light due to weaker C-I bonds. Comparative studies with bromine analogs (e.g., tert-Butyl 1-(4-bromophenyl)cyclobutylcarbamate) show iodine derivatives exhibit 10–15% higher yields in Sonogashira couplings but require shorter reaction times to avoid decomposition .
Advanced Research Questions
Q. What computational methods can predict the binding affinity of this compound to enzyme targets like acetylcholinesterase (AChE)?
Methodological Answer:
- Docking Simulations : Use AutoDock Vina or Schrödinger Suite to model interactions between the iodine moiety and AChE’s peripheral anionic site. Prioritize van der Waals interactions from the iodophenyl group .
- MD Simulations : Run 100-ns simulations in GROMACS to assess stability of the carbamate-enzyme complex. Analyze RMSD and hydrogen-bond occupancy with key residues (e.g., Trp286) .
- QSAR Models : Correlate iodine’s electronegativity and polar surface area with inhibitory activity using datasets from analogs (e.g., tert-butyl N-[1-(4-bromo-3-chlorophenyl)cyclopropyl]carbamate) .
Q. How can researchers resolve contradictory data on the compound’s stability under acidic vs. basic conditions?
Methodological Answer:
- Controlled Degradation Studies : Perform pH-dependent stability assays (pH 2–12) at 37°C. Monitor degradation via HPLC:
- Mitigation Strategies : Use stabilizing excipients (e.g., cyclodextrins) or modify the carbamate with electron-withdrawing groups to enhance alkaline stability .
Q. What strategies are effective in isolating stereoisomers of this compound, and how does stereochemistry impact biological activity?
Methodological Answer:
- Chiral Resolution : Employ chiral HPLC (e.g., Chiralpak IA column) with hexane:isopropanol (90:10) mobile phase. Confirm enantiomeric excess via circular dichroism .
- Impact on Bioactivity : Cis vs. trans cyclobutyl configurations alter binding to hydrophobic enzyme pockets. For example, cis-isomers of similar carbamates show 3–5x higher AChE inhibition due to better steric alignment .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
